Androgen Receptor Antagonist Potency: 4-Amino-2-iodobenzonitrile-Derived SARMs vs. Bicalutamide and Trifluoromethyl Parent RU 59063
The core structural rationale for selecting 4-amino-2-iodobenzonitrile over 4-amino-2-trifluoromethylbenzonitrile (CAS 654-70-6, the bicalutamide key intermediate) is the iodine-for-trifluoromethyl replacement strategy. In the bicalutamide analog series reported by Nair et al. (Tetrahedron Letters 2004), 4-amino-2-iodobenzonitrile was used to construct (2S)-N-(4′-cyano-3′-iodophenyl)-3-(4-substituted phenoxy)-2-hydroxy-2-methylpropanamide derivatives, directly replacing the CF₃ group with iodine while retaining androgen receptor binding [1]. Independent BindingDB entries for AR antagonist activity using the 4-amino-2-iodobenzonitrile scaffold show IC₅₀ = 62 nM at human AR in CV1 cells (cotransfection assay) and Ki = 250 nM for binding affinity [2]. In comparison, bicalutamide itself shows IC₅₀ values ranging from 160 nM to 228 nM across comparable AR antagonist assay formats . The iodine substitution is not merely isosteric—it enables radioiodination (¹²⁵I/¹³¹I) for AR radioligand development, an option unavailable with the CF₃ parent RU 59063 [1].
| Evidence Dimension | Androgen Receptor Antagonist IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 62 nM (human AR, CV1 cells, cotransfection assay); Ki = 250 nM (human AR, COS7 whole cell binding) |
| Comparator Or Baseline | Bicalutamide: IC₅₀ = 160–228 nM (multiple AR antagonist assays); 4-Amino-2-trifluoromethylbenzonitrile (RU 59063): prototype CF₃-AR ligand, no radioiodination capability |
| Quantified Difference | Target compound-derived SARMs achieve AR antagonism at least 2.6-fold more potent than bicalutamide (62 nM vs. 160 nM lower bound). Iodine enables radioiodinated probe development unavailable with CF₃ analog. |
| Conditions | Human androgen receptor expressed in CV1 (African green monkey) cells; cotransfection assay; COS7 whole cell binding assay |
Why This Matters
For medicinal chemistry groups developing next-generation AR-targeted therapeutics or AR radioligands, 4-amino-2-iodobenzonitrile provides a unique entry point that the CF₃-analog (bicalutamide intermediate) cannot replicate, enabling both potent antagonism and radioimaging capability from a single scaffold.
- [1] Nair, V. A.; Mustafa, S. M.; Mohler, M. L.; Fisher, S. J.; Dalton, J. T.; Miller, D. D. Synthesis of novel iodo derived bicalutamide analogs. Tetrahedron Letters 2004, 45, 9475–9477. DOI: 10.1016/j.tetlet.2004.10.130. View Source
- [2] BindingDB. BDBM50373243 (CHEMBL253744). IC₅₀: 62 nM—Antagonist activity at human androgen receptor CV1 cells; Ki: 250 nM—Binding affinity to human AR in COS7 cells. http://ww.w.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50373243 View Source
